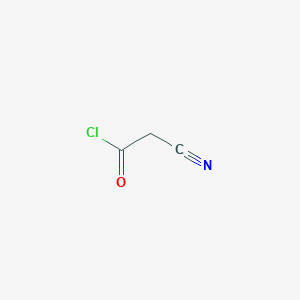

2-cyanoacetyl Chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-cyanoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQZTCMVWVDEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16130-58-8 | |

| Record name | 2-cyanoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyanoacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoacetyl chloride (CAS No: 16130-58-8), a bifunctional organic compound, is a highly reactive and versatile chemical intermediate. Characterized by the presence of both a cyano group and an acyl chloride moiety, it serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features impart a high degree of reactivity, making it particularly valuable in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are provided to support its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a pungent odor.[1] It is a reactive compound that is insoluble in water but soluble in organic solvents such as benzene and acetone.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClNO | [3][4][5] |

| Molecular Weight | 103.51 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [5][6] |

| Boiling Point | 133 - 143 °C | [2][6][7] |

| Density (estimate) | 1.217 - 1.3 g/cm³ | [8][9] |

| Refractive Index (estimate) | 1.4510 | [8] |

| Melting Point | -86 °C | [2][7] |

| Flash Point | 9 °C | [2][7] |

| InChI Key | GEQZTCMVWVDEDF-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C(C#N)C(=O)Cl | [4][5] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks |

| FT-IR (cm⁻¹) | 2200–2250 (C≡N stretch), 1700–1750 (C=O stretch of acyl chloride)[6] |

| ¹H-NMR (ppm) | δ 3.0–3.5 (CH₂ adjacent to nitrile)[6] |

| ¹³C-NMR (ppm) | sp³ carbon (CH₂) and sp carbons (C≡N and C=O) are expected.[10][11] |

| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of Cl or CN groups are anticipated.[6] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of cyanoacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

Synthesis of this compound from Cyanoacetic Acid and Thionyl Chloride

This protocol describes the synthesis of this compound using cyanoacetic acid and thionyl chloride in the presence of toluene.

Experimental Protocol:

-

Reaction Setup: In a 1L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 24.1g (0.283mol) of 2-cyanoacetic acid, 84.2g (0.708mol) of thionyl chloride, and 152.4g of toluene.

-

Reaction: Heat the mixture to 60-62 °C and maintain a reflux for 5 hours.

-

Work-up: After the reaction is complete, evaporate the toluene and excess thionyl chloride under reduced pressure (-0.08 to -0.1 MPa) at a temperature of 50-85 °C.

-

Product: The resulting light yellow liquid is this compound (expected yield: ~98.3%, GC purity: ~99.4%).

The synthesis pathway is illustrated in the following diagram:

Caption: Synthesis of this compound from cyanoacetic acid.

Chemical Reactivity and Experimental Protocols

The high reactivity of this compound is attributed to the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack.[6] The adjacent cyano group also influences its reactivity. Key reactions include acylation, hydrolysis, and condensation.[6]

Acylation Reactions

This compound readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are typically vigorous and may require cooling.

4.1.1. Esterification with Ethanol (Illustrative Protocol)

This protocol outlines the general procedure for the esterification of an acyl chloride with an alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place a solution of ethanol in a suitable inert solvent.

-

Reaction: Cool the flask in an ice bath. Slowly add this compound to the ethanol solution with stirring. The reaction is exothermic and produces hydrogen chloride gas.[12][13]

-

Work-up: After the addition is complete, the reaction mixture can be gently warmed to ensure completion. The mixture is then poured into cold water to quench any unreacted acyl chloride.

-

Purification: The resulting ester can be extracted with an organic solvent, washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, and then purified by distillation or chromatography.

4.1.2. Amidation with Aniline (Illustrative Protocol)

This protocol describes the general procedure for the amidation of an acyl chloride with an amine.

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve aniline in a suitable solvent like tetrahydrofuran (THF).

-

Reaction: Cool the solution in an ice-salt bath. Slowly add this compound to the aniline solution with vigorous stirring, maintaining a low temperature. The reaction is typically rapid and forms an amide precipitate along with hydrogen chloride.[14][15] A base, such as pyridine or triethylamine, can be added to neutralize the HCl produced.

-

Work-up: After the reaction is complete, the mixture is poured into cold water.

-

Purification: The solid amide product is collected by filtration, washed with water, and can be further purified by recrystallization.

A diagram illustrating the general reactivity of this compound is shown below:

Caption: Key reactions of this compound.

Condensation Reactions

The methylene group (CH₂) in this compound is activated by both the adjacent cyano and carbonyl groups, making its protons acidic. This allows the molecule to participate in various condensation reactions.[4]

Applications in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of butadiene derivatives that have shown potential as anti-osteoclastic and anti-cancer agents.[4] Its bifunctional nature allows for the construction of complex molecular architectures, including heterocyclic compounds.[6]

Safety and Handling

This compound is a corrosive and toxic substance.[2][16] It can cause severe skin burns and eye damage.[16] It is also toxic if swallowed or inhaled.[16] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[6] Due to its reactivity with water, it should be stored in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a highly valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it an essential tool for chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective utilization in the development of new pharmaceuticals and other advanced materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C3H2ClNO | CID 11051594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 4. This compound (16130-58-8) for sale [vulcanchem.com]

- 5. Buy this compound | 16130-58-8 [smolecule.com]

- 6. This compound | 16130-58-8 | Benchchem [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 2-Cyanoacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-cyanoacetyl chloride (C₃H₂ClNO), a highly reactive bifunctional reagent crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Due to its importance as a chemical building block, a thorough understanding of its structural and electronic properties is essential for predicting its reactivity and optimizing its application in synthetic chemistry.

Molecular Identity and Properties

This compound is an organic compound featuring both a cyano (-C≡N) and an acyl chloride (-COCl) functional group attached to a central methylene (-CH₂-) bridge.[1][2] This unique combination imparts significant reactivity, primarily due to the highly electrophilic nature of the carbonyl carbon in the acyl chloride group.[3] The presence of the electron-withdrawing cyano group further influences the molecule's electronic properties and reactivity.[3]

Key identifiers and physical properties are summarized below:

-

IUPAC Name: this compound[4]

-

CAS Number: 16130-58-8[4]

-

SMILES: C(C#N)C(=O)Cl[2]

-

InChI: InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2[2]

Structural Parameters: A Computational Approach

The following table summarizes the predicted quantitative data for the core molecular structure of this compound, based on computational modeling and typical values for its constituent functional groups.

| Parameter | Atoms Involved | Predicted Value | Comment |

| Bond Lengths (Å) | |||

| C=O | ~1.19 Å | A typical double bond length for a carbonyl group in an acyl chloride, shorter and stronger than in a ketone. | |

| C-Cl | ~1.80 Å | A characteristic single bond length for a chlorine atom attached to a carbonyl carbon. | |

| C-C (Acyl) | ~1.51 Å | The single bond connecting the carbonyl carbon to the methylene carbon. | |

| C-C (Cyano) | ~1.47 Å | The single bond between the methylene carbon and the cyano carbon. | |

| C≡N | ~1.15 Å | A typical triple bond length for a nitrile group. | |

| C-H | ~1.09 Å | Standard sp³ C-H bond length in the methylene group. | |

| Bond Angles (°) | |||

| O=C-Cl | ~121° | The angle is influenced by the steric hindrance and electronic repulsion between the large chlorine atom and the carbonyl oxygen. | |

| O=C-C | ~126° | The angle around the sp² hybridized carbonyl carbon, deviating slightly from the ideal 120°. | |

| Cl-C-C | ~113° | The third angle around the carbonyl carbon. | |

| C-CH₂-C | ~110° | The angle around the central sp³ hybridized methylene carbon, close to the ideal tetrahedral angle of 109.5°. | |

| C-C≡N | ~180° | The cyano group is linear due to the sp hybridization of the carbon and nitrogen atoms. | |

| Dihedral Angle (°) | |||

| Cl-C-C-C | Variable | This bond allows for rotation, leading to different conformers. The lowest energy state likely involves staggering to minimize steric strain. |

Note: The values presented are estimates derived from computational chemistry principles and established data for analogous chemical structures. They serve as a reliable proxy in the absence of direct experimental measurements.

Experimental Protocols

A. Synthesis of this compound

The most common and effective method for synthesizing this compound is through the chlorination of cyanoacetic acid.[2] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Workflow for Synthesis and Purification

Protocol Details:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with cyanoacetic acid and an anhydrous solvent (e.g., toluene, benzene).[2] The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride product.[2]

-

Chlorination: Thionyl chloride is added dropwise to the stirred solution, typically at a controlled temperature (e.g., 0-5°C) to manage the initial exothermic reaction.

-

Reaction: Upon completion of the addition, the mixture is heated to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Purification: After cooling, the excess thionyl chloride and solvent are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3]

B. Structural Characterization Methodology

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups. The spectrum is expected to show a strong, sharp absorption band for the nitrile C≡N stretch around 2200–2250 cm⁻¹ and a very strong absorption for the acyl chloride C=O stretch in the range of 1700–1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Would show a singlet corresponding to the two equivalent protons of the methylene (-CH₂-) group.

-

¹³C-NMR: Would reveal three distinct signals: one for the carbonyl carbon, one for the methylene carbon, and one for the nitrile carbon.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the chlorine atom.

Molecular Structure and Connectivity

The logical relationship and connectivity of the atoms within the this compound molecule are visualized below. This diagram illustrates the covalent bonding scheme, highlighting the key functional groups.

This guide provides a foundational understanding of the molecular structure of this compound, leveraging computational predictions in place of unavailable experimental data. This information is critical for professionals engaged in synthetic chemistry, enabling a more informed approach to the design of reaction pathways and the development of novel molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound (16130-58-8) for sale [vulcanchem.com]

- 3. This compound | 16130-58-8 | Benchchem [benchchem.com]

- 4. This compound | C3H2ClNO | CID 11051594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. dft.uci.edu [dft.uci.edu]

2-Cyanoacetyl Chloride: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyanoacetyl chloride (C₃H₂ClNO) is a highly reactive bifunctional organic compound featuring both an acyl chloride and a cyano group. This unique structure makes it a valuable and versatile intermediate in organic synthesis. The electrophilic nature of the acyl chloride group allows for ready reaction with a wide range of nucleophiles, while the cyano group and the adjacent acidic methylene protons offer further sites for chemical transformation. Consequently, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and complex heterocyclic compounds. Notably, it is a key intermediate in the synthesis of the anticancer drug Gefitinib. This guide provides an in-depth overview of its synthesis, core reactivity, experimental protocols, and applications.

Physicochemical Properties

This compound is a colorless to yellow liquid with a pungent odor. It is a hazardous compound, classified as highly toxic, corrosive, and potentially explosive at room temperature, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₂ClNO | |

| Molecular Weight | 103.51 g/mol | |

| Appearance | Colorless to yellow liquid | |

| CAS Number | 16130-58-8 | |

| Boiling Point | ~143 °C at 760 mmHg; 73-75 °C (pressure not specified) | |

| Density | ~1.217 g/cm³ (estimate) | |

| Solubility | Soluble in organic solvents (e.g., benzene, acetone, diethyl ether); insoluble in water. |

| Hazards | Toxic if swallowed, causes severe skin burns and eye damage. | |

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the direct chlorination of cyanoacetic acid. This is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

General Synthesis Workflow

The conversion of cyanoacetic acid to this compound is an exothermic reaction that requires careful temperature control and anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol describes a representative lab-scale synthesis of this compound from cyanoacetic acid using thionyl chloride.

Materials:

-

Cyanoacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Reagents: Charge the flask with cyanoacetic acid (1.0 equiv) and the chosen anhydrous solvent (e.g., toluene).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (typically 1.5-2.0 equiv) to the mixture. The addition is often done at room temperature or slightly cooled, as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

Table 2: Typical Reaction Parameters for Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Chlorinating Agent | SOCl₂, PCl₅, Oxalyl Chloride | Efficiently converts carboxylic acid to acyl chloride. |

| Solvent | Anhydrous Toluene, Benzene, DCM | Provides a medium for the reaction while being inert. Must be anhydrous to prevent product hydrolysis. |

| Temperature | 60 - 80 °C | Provides sufficient energy to overcome activation barrier without significant side product formation. |

| Reaction Time | 2 - 6 hours | Ensures the reaction proceeds to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which would hydrolyze the acyl chloride product. |

| Purification | Fractional Distillation (Reduced Pressure) | Separates the product from non-volatile impurities and byproducts. |

Reactivity and Synthetic Applications

The high reactivity of this compound is derived from its two key functional groups: the acyl chloride and the cyano group. The carbonyl carbon of the acyl chloride is highly electrophilic, making it a prime target for nucleophilic attack.

Nucleophilic Acyl Substitution (Acylation)

This compound is a potent acylating agent, reacting readily with various nucleophiles to form substituted cyanoacetamide and cyanoacetate derivatives. These reactions typically proceed rapidly and are often conducted in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.

-

Reaction with Amines: Primary and secondary amines react to form N-substituted 2-cyanoacetamides. These products are valuable intermediates in pharmaceutical synthesis.

-

Reaction with Alcohols and Phenols: Alcohols and phenols react to produce the corresponding cyanoacetate esters.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions with aromatic and heteroaromatic compounds. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an electrophilic acylium ion is generated, which then attacks the electron-rich aromatic ring. This reaction is a key method for synthesizing aryl and heteroaryl β-ketonitriles, which are important precursors for many biologically active molecules.

The reaction is advantageous because the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation which can be an issue in Friedel-Crafts alkylations.

Reactions Involving the Methylene Group

The methylene (-CH₂-) protons in this compound are acidic due to the electron-withdrawing effects of both the adjacent cyano and acyl chloride groups. This allows the molecule to participate in base-catalyzed condensation reactions.

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones.

-

Michael Addition: It can act as a nucleophile in Michael additions.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form cyanoacetic acid and hydrochloric acid. This reactivity underscores the necessity of using anhydrous conditions during its synthesis and subsequent reactions to prevent degradation of the starting material.

Summary of Applications

This compound is a cornerstone intermediate for synthesizing a diverse range of chemical structures.

Table 3: Key Applications in Organic Synthesis

| Application Area | Resulting Compounds | Significance |

|---|---|---|

| Pharmaceuticals | β-Ketonitriles, Cyanoacetamides, Heterocycles | Precursors for anticancer agents (e.g., Gefitinib), antimicrobial compounds, and anti-inflammatory drugs. |

| Agrochemicals | Substituted nitriles and heterocycles | Building blocks for herbicides and pesticides. |

| Dyes and Pigments | Azo dyes, condensed heterocyclic pigments | The reactive groups allow for the construction of chromophoric systems. |

| Material Science | Polymers, specialty monomers | Used in the preparation of advanced materials with specific functional properties. |

| Heterocyclic Chemistry | Pyridines, pyrimidines, pyrazoles | A versatile starting material for cyclization and condensation reactions to form various ring systems. |

A Technical Guide to the Mechanism of Action of 2-Cyanoacetyl Chloride: A Covalent Modifier and Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 2-cyanoacetyl chloride. While not a therapeutic agent in itself, its high reactivity, particularly as a covalent modifier, makes it a significant tool in chemical biology and a precursor for synthesizing bioactive molecules. This document details its chemical reactivity, potential for covalent protein modification, and its role in the development of targeted therapies, supported by experimental frameworks and data.

Core Chemical Properties and Reactivity

This compound (C₃H₂ClNO) is a small organic molecule characterized by a highly electrophilic acyl chloride group and an adjacent electron-withdrawing cyano group.[1] This unique structure dictates its significant reactivity, which is the foundation of its utility in chemical and biological applications.[1][2] The primary mechanism of action from a chemical perspective is its role as a potent cyanoacetylating agent.[1]

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles, leading to acylation reactions.[1] This reactivity is further enhanced by the cyano group, which helps to stabilize the intermediates formed during these reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂ClNO | [1][3][4] |

| Molecular Weight | 103.5 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [1][5] |

| Boiling Point | 143 °C | [1] |

| Reactivity | Highly reactive with nucleophiles | [1][2][5] |

Mechanism of Action: Covalent Modification of Biomolecules

The principal mechanism of action of this compound in a biological context is the covalent modification of proteins and other biomolecules.[6][7][8] Acyl chlorides are highly reactive electrophiles that can readily form stable covalent bonds with nucleophilic residues on proteins. The primary amino acid residues susceptible to acylation by this compound include:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a common target for covalent modifiers.[7][9][10]

-

Lysine: The primary amine (-NH₂) in the side chain of lysine is also a strong nucleophile.

-

Serine and Threonine: The hydroxyl groups (-OH) of these residues can be acylated, although they are generally less reactive than thiols and primary amines.

-

Tyrosine: The phenolic hydroxyl group of tyrosine can also serve as a nucleophile.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic side chain of an amino acid attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable amide, ester, or thioester bond. This irreversible or, in some contexts, reversible modification can profoundly alter the protein's structure, function, and signaling activity.[7][8]

Figure 1: Covalent modification of a protein by this compound.

Application in Drug Development: A Precursor to Bioactive Compounds

While direct therapeutic applications of this compound are not established, its utility as a synthetic intermediate is well-documented.[1][2][5] It serves as a critical building block for creating derivatives that exhibit a range of biological activities.[2][5]

Synthesis of Kinase Inhibitors

This compound is an important intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[3] This underscores the role of the cyanoacetyl moiety in the framework of potent enzyme inhibitors.

Derivatives containing a 2-cyanoacrylamide group, which can be synthesized from this compound, have been developed as reversible covalent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[11] These inhibitors form a reversible covalent bond with a cysteine residue in the kinase, leading to potent and specific inhibition.[11] A derivative, 13h , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 27 nM against TAK1.[11]

Figure 2: TAK1 inhibition by a 2-cyanoacrylamide derivative.

Precursor for Other Bioactive Molecules

Research has shown that compounds derived from this compound exhibit a variety of other biological effects.[1][2][5]

Table 2: Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Target/Disease Model | Reference(s) |

| Antitumor Activity | Various derivatives | Cancer cell lines (MIA PaCa-2, MCF-7) | [2] |

| Antimicrobial Activity | Cyanoacetamide derivatives | Bacterial infections | [2] |

| Antioxidant Activity | Cyanoacetamide derivatives | DPPH radical scavenging | [1] |

| Anti-osteoclastic Activity | Benzo[b]furo[3,2-d]oxazines | Bone resorption | [2] |

| cysLT1 Receptor Antagonism | Benzo[b]furo[3,2-d]oxazines | - |

Other Investigated Biological Roles

There are some reports suggesting other potential biological roles for this compound, although these are less well-characterized and require further investigation. It has been suggested that it may act as an energy source for some cells, potentially as a metabolic intermediate in the Krebs cycle.[5][12] Additionally, there is preliminary evidence that it might activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, which could have implications for metabolic disorders.[5][12]

Experimental Protocols for Investigating Covalent Modification

To investigate the mechanism of action of this compound or its derivatives as covalent modifiers, a series of well-established experimental protocols can be employed.

Protocol: Identification of Covalent Adducts by Mass Spectrometry

-

Incubation: Incubate the target protein with this compound (or its derivative) at a specific molar ratio (e.g., 1:1, 1:5, 1:10) in a suitable buffer (e.g., HEPES, pH 7.4) for a defined period (e.g., 30 min, 1 hr, 4 hrs) at a controlled temperature (e.g., 37°C).

-

Quenching and Denaturation: Stop the reaction by adding a quenching agent (e.g., excess N-acetyl-cysteine) and denature the protein using urea or guanidine HCl.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against the protein sequence, including a variable modification on nucleophilic residues corresponding to the mass of the cyanoacetyl group (+67.01 Da). This will identify the specific amino acid(s) that have been covalently modified.

Figure 3: Proteomic workflow to map sites of covalent modification.

Protocol: Enzyme Inhibition Assay

-

Enzyme Preparation: Prepare a solution of the target enzyme in its optimal assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound or its derivative for different time points.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

-

Activity Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Time-dependent inhibition may indicate covalent modification.

Conclusion

The mechanism of action of this compound is fundamentally rooted in its potent chemical reactivity as an acylating agent. In biological systems, this translates to the covalent modification of nucleophilic residues in proteins, which can alter their function. While not a therapeutic agent itself, its role as a versatile synthetic precursor for a wide range of bioactive compounds, including potent enzyme inhibitors, is of significant interest to the drug development community. Understanding its capacity for covalent modification provides a powerful tool for designing novel targeted therapies and chemical probes to explore complex biological processes. Future research may further elucidate its potential direct effects on metabolic pathways, such as AMPK activation, opening new avenues for investigation.

References

- 1. This compound | 16130-58-8 | Benchchem [benchchem.com]

- 2. This compound (16130-58-8) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound | 16130-58-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

The Dual Reactivity of 2-Cyanoacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Building Block in Organic Synthesis

Core Abstract: 2-Cyanoacetyl chloride stands as a pivotal reagent in organic synthesis, prized for its dual reactivity stemming from the electrophilic acyl chloride and the adjacent electron-withdrawing cyano group. This unique structural arrangement facilitates a diverse array of chemical transformations, making it a valuable precursor for the synthesis of a wide range of organic molecules, particularly in the realm of pharmaceuticals and heterocyclic chemistry. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its fundamental chemical properties, key reactions, and applications, with a special focus on its role in the synthesis of bioactive compounds. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block.

Introduction: The Chemical Profile of this compound

This compound (C₃H₂ClNO) is a colorless to yellow liquid characterized by the presence of both a highly reactive acyl chloride functional group and a nitrile group.[1] This combination imparts a high degree of electrophilicity to the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[1] The cyano group not only influences the reactivity of the acyl chloride but also serves as a synthetic handle for further molecular elaborations, including the construction of various heterocyclic systems.[2][3] Its utility is prominently highlighted in the synthesis of pharmaceutical intermediates, including the precursor to the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4]

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound and its common reaction products is essential for its effective application in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₃H₂ClNO | 103.51 | Colorless to yellow liquid | 143[1] | - |

| N-Phenyl-2-cyanoacetamide | C₉H₈N₂O | 160.17 | Solid | - | 198 |

| Ethyl 2-cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid | 208-210[5] | -22[5] |

Table 2: Spectroscopic Data for Key Products of this compound Reactions

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| N-Phenyl-2-cyanoacetamide | 10.41 (1H, s, NH), 7.67 (2H, d, Ar-H), 7.39 (2H, d, Ar-H), 3.91 (2H, s, CH₂) | 161.50 (CO), 138.44 (Ar-C), 137.82 (Ar-C), 126.00 (Ar-CH), 121.64 (Ar-CH), 116.03 (CN), 27.06 (CH₂) | 3391 (N-H), 2186 (C≡N), 1738 (C=O amide) | 160 (M⁺) |

| Ethyl 2-cyanoacetate | 4.25 (2H, q, OCH₂), 3.45 (2H, s, CH₂CN), 1.30 (3H, t, CH₃) | 162.8 (C=O), 113.2 (C≡N), 62.9 (OCH₂), 25.0 (CH₂CN), 13.9 (CH₃) | 2260 (C≡N), 1745 (C=O ester) | 113 (M⁺), 68, 29[4] |

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of its acyl chloride group, readily undergoing nucleophilic acyl substitution. The presence of the α-cyano group and the adjacent methylene protons also allows for a range of condensation and cyclization reactions.

Acylation of Nucleophiles

This compound is a potent acylating agent, reacting with a variety of nucleophiles such as amines, alcohols, and phenols to form the corresponding amides, esters, and phenyl esters.[3]

The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-substituted-2-cyanoacetamides. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6]

Caption: General reaction scheme for the acylation of amines.

Alcohols and phenols react with this compound to produce the corresponding 2-cyanoacetate esters. The reaction with alcohols is generally vigorous, while the reaction with less nucleophilic phenols may require a base to facilitate the reaction.[3]

Caption: General reaction scheme for the esterification of alcohols and phenols.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic compounds.

Reaction of this compound derivatives with hydrazine can lead to the formation of pyrazole rings, a common scaffold in many biologically active molecules.[7]

Thiazole derivatives can be synthesized using this compound as a starting material, often involving a reaction with a sulfur-containing nucleophile like thiourea.[8][9]

Experimental Protocols

The following protocols are provided as a guide for common reactions involving this compound. Standard laboratory safety procedures should always be followed.

General Protocol for the Synthesis of N-Phenyl-2-cyanoacetamide

This protocol is adapted from established methods for the acylation of anilines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath.

-

Addition of this compound: Slowly add this compound (1.05 eq) dropwise to the stirred aniline solution. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N-phenyl-2-cyanoacetamide as a white solid.

General Protocol for the Synthesis of Ethyl 2-cyanoacetate

This protocol describes a general esterification procedure.[10]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous ethanol (excess, can be used as the solvent).

-

Addition of this compound: Cool the ethanol to 0 °C and slowly add this compound (1.0 eq). The reaction is vigorous and will produce HCl gas.

-

Reaction: After the initial reaction subsides, warm the mixture to room temperature and then heat to reflux for 1-2 hours to ensure complete reaction. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude ethyl 2-cyanoacetate can be purified by distillation under reduced pressure.

Caption: A generalized experimental workflow for reactions of this compound.

Application in Drug Development: The Synthesis of Gefitinib and EGFR Signaling

A significant application of this compound chemistry in drug development is its use as a precursor in the synthesis of Gefitinib ('Iressa'), a targeted cancer therapy. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11]

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[1] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[2]

Gefitinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[1][7] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the preparation of nitrogen-containing compounds and heterocycles. Its dual functionality provides a powerful tool for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with carefully designed experimental protocols, enables researchers to harness its synthetic potential for the development of novel and impactful chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound | 16130-58-8 | Benchchem [benchchem.com]

- 4. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-cyanoacetyl chloride

An In-depth Technical Guide to 2-Cyanoacetyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 16130-58-8) is a highly reactive bifunctional organic compound featuring both a cyano (-C≡N) and an acyl chloride (-COCl) group. This unique structural arrangement makes it a versatile and valuable reagent in organic synthesis, particularly as a key intermediate in the production of pharmaceuticals, dyes, and other complex organic molecules. Its high reactivity stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to yellow liquid with a pungent odor. It is a corrosive and toxic compound that requires careful handling in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClNO | |

| Molecular Weight | 103.51 g/mol | |

| Appearance | Colorless to yellow, clear liquid | |

| Boiling Point | 143 °C | |

| Melting Point | -86 °C | |

| Density | 1.217 g/cm³ (estimate) | |

| Refractive Index | 1.451 (estimate) | |

| Flash Point | 9 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and acetone. |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 16130-58-8 | |

| InChI | InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 | |

| InChI Key | GEQZTCMVWVDEDF-UHFFFAOYSA-N | |

| Canonical SMILES | C(C#N)C(=O)Cl |

Synthesis of this compound

The most common method for synthesizing this compound is through the chlorination of cyanoacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.

Experimental Protocol: Synthesis from Cyanoacetic Acid

This protocol is adapted from a patented method for the preparation of this compound.

Materials:

-

2-Cyanoacetic acid

-

Thionyl chloride (or oxalyl chloride)

-

Toluene (or another suitable anhydrous solvent)

-

1L three-necked flask equipped with a reflux condenser and a mechanical stirrer

Procedure:

-

In a 1L three-necked flask, add 24.1g (0.283 mol) of 2-cyanoacetic acid, 84.2g (0.708 mol) of thionyl chloride, and 152.4g of toluene.

-

Heat the reaction mixture to 60-62 °C and maintain a gentle reflux for 5-16 hours.

-

After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure (-0.08 to -0.1 MPa) at a temperature of 50-85 °C.

-

The resulting light yellow liquid is this compound. The reported yield and purity are high (e.g., 98.3% yield and 99.4% GC purity).

-

The product should be stored under anhydrous conditions to prevent degradation.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic acyl chloride group and influenced by the adjacent electron-withdrawing cyano group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

Acylation: It reacts with alcohols, phenols, and amines to form the corresponding esters and amides. This is one of its most common applications in synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

-

Hydrolysis: In the presence of water, it hydrolyzes to form cyanoacetic acid and hydrochloric acid. This necessitates the use of anhydrous conditions during its synthesis and handling.

-

Condensation Reactions: The active methylene group (CH₂) hydrogens are acidic and can be deprotonated, allowing the molecule to participate in condensation reactions. The cyano group can also undergo nucleophilic addition reactions.

Caption: Key reactions of this compound with nucleophiles.

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block for synthesizing a wide range of complex molecules and heterocyclic compounds, many of which possess significant pharmacological properties.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the preparation of Gefitinib, an anticancer drug used to treat non-small cell lung cancer.

-

Synthesis of Heterocycles: Its dual functionality allows it to be used in cyclization reactions to form heterocyclic compounds like pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

-

Bioactive Compound Synthesis: Derivatives of this compound have been shown to exhibit a range of biological activities, including antitumor and antimicrobial properties. For instance, it is used to prepare butadiene derivatives that have shown growth inhibitory activity against cancer cell lines.

Experimental Protocol: General N-Acylation of an Amine

This protocol provides a general method for the synthesis of a cyanoacetamide derivative from an amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Round-bottomed flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure N-substituted 2-cyanoacetamide.

Caption: Role of this compound in drug development.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the purity and structure of this compound and its derivatives.

Table 3: Typical Spectroscopic Data

| Technique | Characteristic Signals |

| IR Spectroscopy | Strong C=O stretch: ~1700–1750 cm⁻¹C≡N stretch: ~2200–2250 cm⁻¹ |

| ¹H-NMR Spectroscopy | Singlet for CH₂ group adjacent to the nitrile and carbonyl groups: δ 3.0–3.5 ppm |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl or CN). |

Safety and Handling

This compound is a hazardous and highly reactive compound that must be handled with appropriate safety precautions.

-

Toxicity and Corrosivity: It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials. It should be kept under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.

-

Disposal: Dispose of waste according to local, state, and federal regulations. Neutralize with a suitable agent (e.g., aqueous sodium bicarbonate) before disposal.

An In-depth Technical Guide to 2-Cyanoacetyl Chloride (CAS: 16130-58-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoacetyl chloride (C₃H₂ClNO) is a highly reactive, bifunctional chemical intermediate of significant interest in organic synthesis. Characterized by the presence of both a reactive acyl chloride and a cyano group, it serves as a versatile building block for a wide array of complex molecules.[1] Its high reactivity makes it particularly valuable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polyfunctionalized heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, handling procedures, and key applications, with a particular focus on its role in drug development as an intermediate for targeted cancer therapies like Gefitinib.

Chemical and Physical Properties

This compound is a colorless to yellow liquid known for its pungent odor and high reactivity, especially towards moisture.[2] Due to its hazardous nature, including corrosivity and acute toxicity, it necessitates careful handling in controlled laboratory environments.[3] The key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16130-58-8 | [1][4] |

| Molecular Formula | C₃H₂ClNO | [3][4] |

| Molecular Weight | 103.51 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 73-75 °C (estimated); ~143 °C | [1][4] |

| Density | ~1.217 g/mL (rough estimate) | [4] |

| Exact Mass | 102.9824914 Da | [3][4] |

| Solubility | Soluble in organic solvents (benzene, acetone). Insoluble in water. | [5] |

| Flash Point | 9 °C | [5] |

| InChI Key | GEQZTCMVWVDEDF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C#N)C(=O)Cl | [4] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the purity and identity of this compound. The expected spectral data, based on its functional groups, are presented in Table 2.

| Technique | Characteristic Peaks / Signals |

| ¹H-NMR | δ 3.0–3.5 ppm (singlet, 2H, -CH₂- adjacent to nitrile and carbonyl groups). |

| ¹³C-NMR | δ ~25-35 ppm (-C H₂-), δ ~115-120 ppm (-C N), δ ~165-175 ppm (-C OCl). |

| IR Spectroscopy | ~2200–2250 cm⁻¹ (C≡N stretch), ~1750-1815 cm⁻¹ (C=O stretch, acyl chloride). |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 103/105 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments include loss of Cl (m/z ≈ 68) and CN. |

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory and industrial method for synthesizing this compound is through the chlorination of cyanoacetic acid.[2] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this transformation.[2] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product.[2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Cyanoacetic Acid

-

Materials:

-

2-Cyanoacetic acid (1.0 mol, 85.06 g)

-

Thionyl chloride (SOCl₂) (1.5 mol, 178.4 g, 109 mL)

-

Toluene (anhydrous, 500 mL)

-

-

Procedure:

-

To a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-cyanoacetic acid and anhydrous toluene.

-

Begin stirring the suspension and heat the mixture to 60 °C in an oil bath.

-

Add the thionyl chloride dropwise from the dropping funnel over a period of 1 hour. The reaction will produce gaseous HCl and SO₂, which should be vented to a scrubber.

-

After the addition is complete, maintain the reaction mixture at 60-62 °C with continuous stirring for 5 hours. Monitor the reaction for the cessation of gas evolution.

-

Once the reaction is complete, arrange the apparatus for distillation. Evaporate the excess toluene and thionyl chloride under reduced pressure (-0.08 to -0.1 MPa) at a temperature of 50-85 °C.

-

The remaining light-yellow liquid is crude this compound, which can be further purified by vacuum distillation to yield the pure product.

-

Reactivity and Use in Synthesis

The utility of this compound stems from its dual reactivity. The acyl chloride is a highly electrophilic group that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and phenols, to form amides, esters, and phenyl esters, respectively.[1] The methylene group is activated by both the adjacent cyano and carbonyl groups, making its protons acidic and susceptible to deprotonation for subsequent condensation reactions.[2]

Caption: Key nucleophilic substitution reactions of this compound.

Experimental Protocol: Synthesis of N-Aryl-2-Cyanoacetamide

This protocol is a representative procedure for the cyanoacetylation of an aromatic amine using this compound. It is adapted from a similar procedure for chloroacetyl chloride.

-

Materials:

-

Aniline (1.0 eq, e.g., 10 mmol, 0.93 g)

-

This compound (1.0 eq, 10 mmol, 1.04 g)

-

Triethylamine (TEA) (1.2 eq, 12 mmol, 1.21 g, 1.67 mL)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

-

Procedure:

-

In a 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve aniline and triethylamine in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve this compound in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

-

Wash the organic layer sequentially with 1N HCl (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-phenyl-2-cyanoacetamide.

-

Applications in Drug Development: The Synthesis of Gefitinib

A prominent application of this compound is as a key intermediate in the synthesis of Gefitinib (Iressa®), a targeted therapy for non-small cell lung cancer (NSCLC).[2] Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By blocking this enzyme, it disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.[2]

The EGFR Signaling Pathway and Gefitinib's Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[6] This triggers a cascade of phosphorylation events that activate multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell growth, proliferation, and inhibit apoptosis (programmed cell death).[6][7]

In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[6] Gefitinib selectively binds to the ATP-binding site within the EGFR's tyrosine kinase domain, competitively inhibiting its function.[6] This blockade prevents autophosphorylation and the subsequent activation of the pro-survival signaling cascades, leading to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on this pathway.[6][7]

Caption: Gefitinib inhibits the EGFR signaling pathway, blocking downstream pro-survival cascades.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Hazards: Corrosive, causing severe skin burns and eye damage.[3] Toxic if swallowed or inhaled.[3] It is moisture-sensitive and can release toxic hydrogen cyanide (HCN) gas upon decomposition.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, under an inert atmosphere. The container must be kept tightly closed.

Conclusion

This compound is a reagent of considerable importance in modern organic and medicinal chemistry. Its bifunctional nature allows for the efficient construction of diverse molecular architectures, from complex heterocycles to vital pharmaceutical intermediates. As demonstrated by its role in the synthesis of Gefitinib, its application directly impacts the development of advanced therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for researchers aiming to leverage this potent building block in their synthetic endeavors.

References

- 1. This compound | 16130-58-8 | Benchchem [benchchem.com]

- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C3H2ClNO | CID 11051594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilicity of 2-Cyanoacetyl Chloride for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, reactivity, and synthetic utility of 2-cyanoacetyl chloride, a highly reactive building block in modern organic and medicinal chemistry.

Introduction

This compound (C₃H₂ClNO) is a bifunctional organic compound featuring both a highly reactive acyl chloride and a cyano group. This unique combination of electron-withdrawing functionalities renders the carbonyl carbon exceptionally electrophilic, making it a valuable and versatile reagent in organic synthesis. Its high reactivity allows for a wide range of chemical transformations, including acylation, condensation, and hydrolysis reactions.[1][2][3] This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its chemical properties, and providing experimental protocols for its synthesis and key reactions. This document is intended for researchers, scientists, and drug development professionals who utilize reactive intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClNO | [2][4] |

| Molecular Weight | 103.51 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 143 °C | [2] |

| CAS Number | 16130-58-8 | [4] |

Electrophilicity and Reactivity

The pronounced electrophilicity of this compound is the cornerstone of its synthetic utility. The carbonyl carbon is rendered highly electron-deficient by the strong inductive (-I) and mesomeric (-M) effects of both the adjacent chlorine atom and the cyano group.[2] This high degree of positive charge polarization makes it exceptionally susceptible to attack by a wide range of nucleophiles.[2]

The general reactivity trend for acyl chlorides is as follows: Alkyl Acyl Chlorides > Aryl Acyl Chlorides [1]

This is due to the resonance stabilization of the carbonyl group by the aromatic ring in aryl acyl chlorides, which reduces the electrophilicity of the carbonyl carbon. As an aliphatic acyl chloride with a potent electron-withdrawing substituent, this compound is anticipated to exhibit reactivity at the higher end of this spectrum.

The following diagram illustrates the key reactive sites of this compound.

Reactive sites of this compound.

Key Reactions and Synthetic Applications

The high electrophilicity of this compound enables its participation in a variety of important chemical transformations.

Acylation Reactions

This compound is an excellent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides.[2][3] These reactions typically proceed rapidly and often require a base to neutralize the hydrochloric acid byproduct.

-

Amidation: The reaction with amines is particularly significant in pharmaceutical synthesis for the formation of cyanoacetamide derivatives, which are precursors to numerous biologically active compounds.[2][6]

-

Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst to introduce a cyanoacetyl group.[7]

Condensation Reactions

The presence of acidic α-hydrogens on the methylene group allows this compound and its derivatives to participate in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon double bonds.[3]

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form cyanoacetic acid and hydrochloric acid.[2] This reaction underscores the need for anhydrous conditions when handling and using this reagent.

The following workflow illustrates the central role of this compound in the synthesis of various compound classes.

Synthetic transformations of this compound.

Experimental Protocols

Synthesis of this compound from Cyanoacetic Acid and Phosphorus Pentachloride

This protocol describes the laboratory-scale synthesis of this compound using phosphorus pentachloride as the chlorinating agent.[2]

Materials:

-

Cyanoacetic acid

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, dissolve 425.5 g (5.0 mol) of cyanoacetic acid in 1,750 mL of anhydrous diethyl ether.

-

Dry the solution over anhydrous magnesium sulfate and filter.

-

In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 1,000 mL of anhydrous diethyl ether and 1,042.5 g (5.0 mol) of phosphorus pentachloride.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add the dried cyanoacetic acid solution to the PCl₅ suspension over a period of 2-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Replace the reflux condenser with a distillation head and remove the diethyl ether by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

General Protocol for the Synthesis of N-Aryl-2-cyanoacetamides

This protocol provides a general method for the acylation of an aromatic amine with this compound.[6][8]

Materials:

-

Substituted aniline

-

This compound

-

Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of the substituted aniline in toluene.

-

Add 1.0 equivalent of 1-cyanoacetyl-3,5-dimethylpyrazole (as a less hazardous alternative to this compound) or slowly add 1.0 equivalent of this compound to the solution.[8]

-

Reflux the mixture for approximately 1 hour, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure N-aryl-2-cyanoacetamide.

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol outlines the Friedel-Crafts acylation of anisole using an acyl chloride and a Lewis acid catalyst.[2][3][9][10]

Materials:

-

Anisole

-

Acetyl chloride (as a representative acyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

In a fume hood, add 1.1 equivalents of anhydrous AlCl₃ to the flask, followed by DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of acetyl chloride in DCM to the AlCl₃ suspension.

-

After the addition is complete, slowly add a solution of 1.0 equivalent of anisole in DCM.

-

Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Potential Role in Signaling Pathways: An Area for Further Investigation

Some sources suggest that this compound may act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11] However, direct evidence for this interaction and a detailed signaling pathway are currently lacking in the scientific literature. The high electrophilicity of this compound suggests the potential for covalent modification of protein targets, including enzymes involved in cellular signaling.[12] Electrophiles are known to react with nucleophilic amino acid residues such as cysteine, potentially altering protein function.[13][14] The interaction of this compound with AMPK and other signaling proteins represents an important area for future research, particularly in the context of drug development and chemical biology.

The following diagram depicts a hypothetical mechanism for the covalent modification of a protein by an electrophile like this compound.

Hypothetical covalent modification of a protein.

Conclusion

This compound is a highly electrophilic and reactive compound with significant applications in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecules, including pharmaceutical intermediates. While its high reactivity is well-established qualitatively, a quantitative understanding of its electrophilicity through kinetic studies would be a valuable addition to the field. Furthermore, the exploration of its potential interactions with biological macromolecules, such as those in the AMPK signaling pathway, could open new avenues for drug discovery and development. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this important chemical building block.

References

- 1. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 2. benchchem.com [benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. This compound | C3H2ClNO | CID 11051594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. US1972219A - Aromatic cyano-acetyl compound and process of preparing it - Google Patents [patents.google.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 12. news-medical.net [news-medical.net]

- 13. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

Methodological & Application

Application Notes and Protocols: 2-Cyanoacetyl Chloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyanoacetyl chloride and its derivatives as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the acyl chloride and the adjacent active methylene group, coupled with the cyano functionality, allows for diverse chemical transformations, making it a valuable reagent in medicinal chemistry and drug discovery.

Synthesis of Pyrazole Derivatives

This compound is a key precursor for the synthesis of various functionalized pyrazole derivatives. Its reaction with hydrazine derivatives leads to the formation of pyrazolone intermediates, which can be further elaborated. More commonly, derivatives of this compound, such as cyanoacetamides and cyanoacetohydrazides, are employed in cyclization reactions to afford highly substituted pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Chloroacetyl chloride | Toluene, reflux, 5-7 h | 65-70 | [1] |

| 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | N'-(2-Chloroacetyl)-2-cyanoacetohydrazide | Sodium ethoxide, heat | Not specified | [2][3] |

Experimental Protocol: Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

-